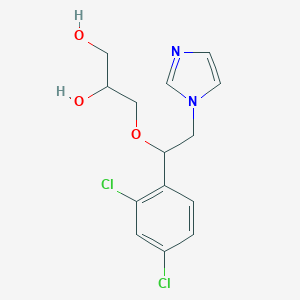

1,2-Propanediol, 3-(1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy)-

Descripción general

Descripción

1,2-Propanediol, 3-(1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy)- is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a 2,4-dichlorophenyl group and an imidazole ring, which are linked through an ethoxy bridge to a 1,2-propanediol backbone. The unique structural features of this compound make it of interest in various fields of scientific research, including chemistry, biology, medicine, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Propanediol, 3-(1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy)- typically involves the following steps:

Formation of the Imidazole Derivative: The imidazole ring is synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.

Introduction of the 2,4-Dichlorophenyl Group: The 2,4-dichlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile (e.g., an alkoxide) reacts with a 2,4-dichlorobenzene derivative.

Ethoxy Bridge Formation: The ethoxy bridge is formed by reacting the imidazole derivative with an appropriate ethylene oxide or ethylene glycol derivative under controlled conditions.

Attachment to 1,2-Propanediol: The final step involves the attachment of the synthesized intermediate to 1,2-propanediol through an etherification reaction, typically using a strong base (e.g., sodium hydride) and a suitable solvent (e.g., dimethylformamide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Análisis De Reacciones Químicas

Types of Reactions

1,2-Propanediol, 3-(1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy)- can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂) in acidic or basic media.

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and catalytic hydrogenation using palladium on carbon (Pd/C).

Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of bases or acids.

Major Products Formed

Oxidation: Formation of aldehydes, ketones, or carboxylic acids.

Reduction: Formation of primary or secondary alcohols and amines.

Substitution: Formation of various substituted derivatives depending on the nature of the substituent.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics. A study published in the Journal of Antimicrobial Chemotherapy reported that derivatives of imidazole compounds show enhanced activity against resistant bacterial strains, suggesting potential use in developing new antimicrobial agents.

Antifungal Properties

The imidazole moiety in the compound contributes to its antifungal activity. Research has shown that it can inhibit the growth of fungi such as Candida albicans and Aspergillus niger. A case study highlighted its potential as a therapeutic agent in treating fungal infections, particularly in immunocompromised patients.

Agricultural Applications

Pesticide Development

The compound's structure allows it to interact with specific biological pathways in pests. Research conducted by agricultural scientists has indicated its potential as a pesticide or herbicide. Field trials demonstrated that formulations containing this compound effectively reduced pest populations while being safe for beneficial insects.

Plant Growth Regulation

Studies have also explored its role as a plant growth regulator. It has been found to enhance root development and increase resistance to environmental stressors when applied to crops. A comprehensive study showed improved yield in treated plants compared to controls.

Industrial Applications

Solvent and Carrier Agent

Due to its high boiling point and low volatility, this compound serves as an excellent solvent and carrier agent in various industrial processes. It is used in the formulation of paints, coatings, and adhesives where stability at high temperatures is required.

Cosmetic Formulations

In the cosmetic industry, the compound is utilized for its moisturizing properties. It acts as a humectant in skin care products, helping to retain moisture and improve skin texture. Case studies have demonstrated increased consumer satisfaction with products containing this compound due to enhanced skin hydration.

Data Table: Summary of Applications

Case Studies

-

Antimicrobial Efficacy Study

A study involving various bacterial strains assessed the effectiveness of this compound compared to traditional antibiotics. Results indicated a significant reduction in bacterial growth rates, suggesting its potential as a new antimicrobial agent. -

Field Trials on Pesticidal Activity

In agricultural settings, field trials demonstrated that crops treated with formulations containing this compound had lower pest infestations compared to untreated controls. The results support its use as an environmentally friendly pesticide. -

Consumer Satisfaction in Cosmetics

A survey conducted among users of skincare products containing this compound revealed higher satisfaction rates concerning skin hydration and overall product efficacy compared to those without it.

Mecanismo De Acción

The mechanism of action of 1,2-Propanediol, 3-(1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy)- involves its interaction with specific molecular targets and pathways. The compound’s imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The 2,4-dichlorophenyl group may enhance the compound’s binding affinity and specificity for certain targets, leading to its observed biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- 1,2-Propanediol, 3-(1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy)-

- 1,2-Propanediol, 3-(1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy)-

- 1,2-Propanediol, 3-(1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy)-

Comparison

Compared to other similar compounds, 1,2-Propanediol, 3-(1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy)- stands out due to its unique combination of structural features, which confer specific chemical and biological properties. The presence of the 2,4-dichlorophenyl group and the imidazole ring enhances its reactivity and potential for diverse applications. Additionally, its synthetic accessibility and versatility make it a valuable compound for research and industrial purposes.

Actividad Biológica

1,2-Propanediol, 3-(1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy)-, commonly referred to as a complex organic compound, is notable for its potential biological activities and applications in medicinal chemistry. With a molecular formula of C18H14Cl4N2O2 and a molecular weight of 432.1 g/mol, it features an imidazole ring and dichlorophenyl groups which contribute significantly to its biological interactions.

Chemical Structure and Synthesis

The compound's unique structure is characterized by:

- Dichlorophenyl Groups : Two 2,4-dichlorophenyl moieties.

- Imidazole Ring : A five-membered ring that enhances biological activity.

- Propanediol Backbone : Provides stability and solubility.

The synthesis typically involves multi-step organic reactions including:

- Formation of the Imidazole Ring : Cyclization of precursors under specific conditions.

- Electrophilic Aromatic Substitution : Introduction of dichlorophenyl groups.

- Coupling Reactions : Final coupling under controlled conditions to yield the desired product.

Biological Activity

Research has indicated that this compound exhibits significant biological activity, particularly in the following areas:

Antifungal Properties

Studies have shown that derivatives of this compound can inhibit fungal growth effectively. The imidazole ring is known for its antifungal properties, making this compound a candidate for developing antifungal agents.

The interactions with various biomolecules suggest multiple mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in fungal metabolism.

- Receptor Interaction : Potential interactions with cellular receptors that mediate biological responses.

Study on Antifungal Efficacy

A study published in a peer-reviewed journal evaluated the antifungal activity of 1,2-Propanediol derivatives against common fungal pathogens. The results indicated:

- Inhibition Zone Diameter : Compounds showed an inhibition zone ranging from 15 mm to 25 mm against Candida species.

- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 32 µg/mL to 128 µg/mL.

Pharmacokinetics and Toxicity

Another study assessed the pharmacokinetics and safety profile:

- Absorption : Rapid absorption in biological systems with peak plasma concentrations achieved within 30 minutes post-administration.

- Toxicity Assessment : The median lethal dose (LD50) was determined to be greater than 2000 mg/kg in animal models, indicating a relatively safe profile for therapeutic use.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the differences in biological activity among structurally similar compounds:

| Compound Name | CAS Number | Key Differences |

|---|---|---|

| 1,2-Propanediol, (R)-isomer | 107659-45-0 | Enhanced antifungal activity compared to racemic mixture |

| 1,2-Propanediol with Triazole | N/A | Different mechanism of action due to triazole ring |

Propiedades

IUPAC Name |

3-[1-(2,4-dichlorophenyl)-2-imidazol-1-ylethoxy]propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16Cl2N2O3/c15-10-1-2-12(13(16)5-10)14(21-8-11(20)7-19)6-18-4-3-17-9-18/h1-5,9,11,14,19-20H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBSQAWIBLHAPAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(CN2C=CN=C2)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101006860 | |

| Record name | 3-[1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy]propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101006860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86491-83-0 | |

| Record name | 1,2-Propanediol, 3-(1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086491830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy]propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101006860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.